1-Bromopyrrolidin-2-one
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Overview
Description
1-Bromopyrrolidin-2-one is a brominated derivative of pyrrolidin-2-one, a five-membered lactam
Preparation Methods
1-Bromopyrrolidin-2-one can be synthesized through several methods. One common approach involves the bromination of pyrrolidin-2-one using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by acids or bases to enhance the reaction rate and yield .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of brominating agent and reaction conditions can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
1-Bromopyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding lactams or reduced to yield pyrrolidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Bromopyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The non-brominated parent compound, which has different reactivity and applications.
3-Bromopyrrolidin-2-one: A positional isomer with distinct chemical properties and uses.
Pyrrolidine-2,5-dione: Another related compound with a different ring structure and biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for selective modifications and applications in various fields.
Properties
CAS No. |
2401-40-3 |
---|---|
Molecular Formula |
C4H6BrNO |
Molecular Weight |
164.00 g/mol |
IUPAC Name |
1-bromopyrrolidin-2-one |
InChI |
InChI=1S/C4H6BrNO/c5-6-3-1-2-4(6)7/h1-3H2 |
InChI Key |
MOKFZNVHEFIFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)Br |
Origin of Product |
United States |
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